4-Bromo-3-methoxy-2-naphthonitrile molecular weight and formula
4-Bromo-3-methoxy-2-naphthonitrile molecular weight and formula
An In-Depth Technical Guide to 4-Bromo-3-methoxy-2-naphthonitrile: Properties, Synthesis, and Applications
Abstract
4-Bromo-3-methoxy-2-naphthonitrile is a highly functionalized aromatic compound featuring a rigid naphthalene core. The strategic placement of a bromine atom, a methoxy group, and a nitrile moiety makes it a valuable and versatile intermediate in synthetic organic chemistry. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The nitrile and methoxy groups offer additional sites for chemical modification, allowing for the fine-tuning of steric and electronic properties. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic strategies, and key applications, with a focus on its potential as a scaffold in medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties
4-Bromo-3-methoxy-2-naphthonitrile, with the CAS Number 858031-24-0, is a substituted naphthonitrile derivative. Its structure is built upon a bicyclic aromatic naphthalene system, which imparts significant rigidity and a defined three-dimensional shape to molecules derived from it.
The key to its utility lies in its trifecta of functional groups:
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The Bromo Group (Br): Positioned at C4, this halogen is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, providing a reliable route for C-C and C-N bond formation.
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The Methoxy Group (O-CH₃): Located at C3, this electron-donating group modulates the electronic properties of the naphthalene ring system. It can also be a site for demethylation to reveal a reactive hydroxyl group for further functionalization.
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The Nitrile Group (C≡N): Positioned at C2, this versatile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions, serving as a gateway to numerous other functionalities.
Core Physicochemical Data
Quantitative experimental data for 4-Bromo-3-methoxy-2-naphthonitrile is not extensively documented in publicly available literature. However, its core identifiers have been established.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrNO | [1] |
| Molecular Weight | 262.10 g/mol | [1] |
| CAS Number | 858031-24-0 | |
| Synonyms | 4-bromo-3-methoxynaphthalene-2-carbonitrile | [1] |
While specific data such as melting and boiling points are unavailable, related structures like 3-Bromo-4-methoxybenzonitrile are reported as solids with melting points in the range of 120-121 °C.[2] This suggests that 4-Bromo-3-methoxy-2-naphthonitrile is also likely to be a solid at room temperature.
Synthesis and Derivatization Strategies
As a specialized building block, 4-Bromo-3-methoxy-2-naphthonitrile is typically prepared through multi-step synthetic sequences. The following represents a plausible, albeit hypothetical, workflow based on established organic chemistry principles for constructing substituted naphthalenes.
Hypothetical Synthetic Workflow
The synthesis of functionalized naphthalenes often involves the construction of the bicyclic system from acyclic or monocyclic precursors, followed by functional group interconversion. This workflow illustrates a potential route.
Experimental Protocol (Representative)
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Stobbe Condensation: React a suitably substituted benzaldehyde with diethyl succinate in the presence of a strong base (e.g., potassium t-butoxide) to form a monoester acid. The choice of substitution on the benzaldehyde is critical for the final placement of the methoxy group.
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Cyclization: The resulting product is cyclized using an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid like polyphosphoric acid (PPA), to form the six-membered ring and establish the naphthalene core.
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Aromatization and Functionalization: The intermediate is aromatized. Subsequent bromination, for instance with N-Bromosuccinimide (NBS), can introduce the bromine atom. The nitrile group can be installed from a corresponding amine via the Sandmeyer reaction or from an aldehyde via conversion to an oxime followed by dehydration.
Key Derivatization Pathways
The true value of 4-Bromo-3-methoxy-2-naphthonitrile lies in its capacity for diversification. Each functional group provides a distinct handle for subsequent reactions.
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Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the most versatile site for modification. Its reaction with arylboronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or terminal alkynes (Sonogashira coupling) allows for the systematic exploration of the chemical space around the naphthalene core.[3][4] This is fundamental for structure-activity relationship (SAR) studies in drug discovery.
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Nitrile Group Transformations: The nitrile can be readily converted into other key functional groups. Acidic or basic hydrolysis yields the corresponding carboxylic acid, while reduction with reagents like lithium aluminum hydride provides the aminomethyl derivative.[4]
Applications in Research and Development
While specific biological activity for 4-Bromo-3-methoxy-2-naphthonitrile is not widely reported, its structural motifs are present in many pharmacologically active compounds. Its primary application is as a versatile scaffold for building libraries of novel molecules.
Medicinal Chemistry Scaffold
The rigid naphthonitrile core is a known pharmacophore in various therapeutic areas.[3][4] By leveraging the derivatization pathways described above, medicinal chemists can synthesize a wide array of analogues for biological screening.
The ability to systematically modify the C4 position via cross-coupling allows for probing interactions with protein binding pockets, while changes at the C2 nitrile position can modulate solubility and pharmacokinetic properties.[3]
Precursor for Functional Materials
Substituted naphthalene derivatives are also of interest in materials science. Their rigid, planar aromatic systems can give rise to unique photophysical properties, making them candidates for:
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Organic Light-Emitting Diodes (OLEDs): As components of emissive or charge-transport layers.
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Fluorescent Probes: For chemical sensing or biological imaging, where changes in the substitution pattern can tune the fluorescence wavelength and quantum yield.
Handling and Safety Protocols
Hazard Identification
Based on related bromo-methoxy-benzonitrile and bromoacetonitrile compounds, the following hazards should be anticipated.[2][5]
| Hazard Class | Anticipated Risk | Supporting Evidence from Related Compounds |
| Acute Toxicity | Harmful/Toxic if swallowed, in contact with skin, or if inhaled. | Bromoacetonitrile is classified as toxic via all routes of exposure. Several bromo-methoxy-benzonitriles are classified as harmful.[2][5] |
| Skin Irritation | May cause skin irritation. | Documented for 3-Bromo-4,5-dimethoxybenzonitrile.[5] |
| Eye Irritation | May cause serious eye irritation. | Documented for 4-Bromo-3-methoxyphenol and 3-Bromo-4,5-dimethoxybenzonitrile.[5][6] |
| Respiratory Irritation | May cause respiratory irritation. | Documented for 3-Bromo-4,5-dimethoxybenzonitrile.[5] |
Recommended Safe Handling Protocol
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
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Personal Protective Equipment (PPE):
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Hand Protection: Wear nitrile or other chemically resistant gloves.
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Eye Protection: Use chemical safety goggles or a face shield.
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Body Protection: Wear a standard laboratory coat.
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Handling Practices:
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Avoid generating dust.
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Do not eat, drink, or smoke in the work area.
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Wash hands thoroughly after handling.
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Ensure containers are tightly closed when not in use.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The compound should be stored sealed in a dry environment, potentially at 2-8°C as recommended for some research chemicals.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-Bromo-3-methoxy-2-naphthonitrile is a strategically designed chemical intermediate with significant potential for researchers in drug development and materials science. Its well-defined structure and three distinct functional groups provide a robust platform for the synthesis of diverse and complex molecules. While detailed characterization data remains sparse, its value as a versatile building block is clear, enabling the systematic exploration of chemical space to generate novel compounds with tailored biological or physical properties. Adherence to strict safety protocols, based on data from related compounds, is essential when handling this reactive and potentially hazardous material.
References
- BLDpharm. (n.d.). 858031-24-0|4-Bromo-3-methoxy-2-naphthonitrile.
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PubChem. (n.d.). 4-Bromo-3-methoxy-2-naphthonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- 2a biotech. (n.d.). 4-BROMO-3-METHOXY-2-NAPHTHONITRILE.
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Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy benzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Bromo-4-methoxybenzonitrile.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-3-methoxyphenol.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromo-4,5-dimethoxybenzonitrile.
- The Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. Retrieved from The Royal Society of Chemistry website.
- BLD Pharm. (n.d.). 1427452-84-3|4-Bromo-3-fluoro-2-methoxybenzonitrile.
- BenchChem. (2025). 3-Bromo-4-methoxy-1-naphthonitrile as a building block in organic synthesis.
- AbacipharmTech. (n.d.). 4-Bromo-3-methoxybenzonitrile.
- Chemical Synthesis Database. (2025). (2Z)-3-bromo-4-methoxy-2-pentene.
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IUCr Journals. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
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MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules, 23(11), 2985. Retrieved from [Link]
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Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy benzonitrile. Retrieved from [Link]
